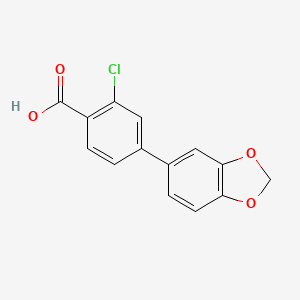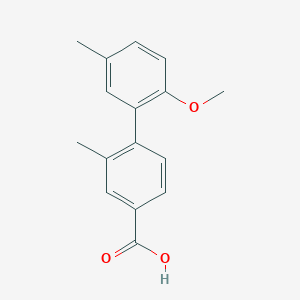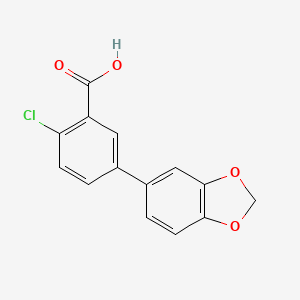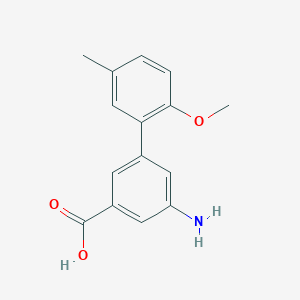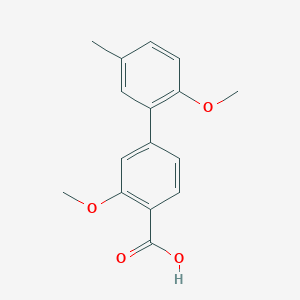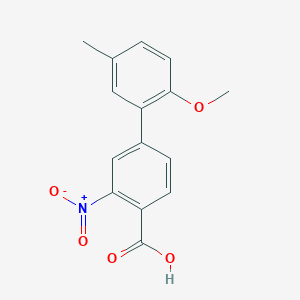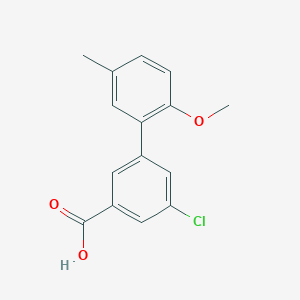
5-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% (5-Cl-3-MeOMePBA) is a chlorinated aromatic acid that is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals and other bioactive molecules. It has also been used to study the mechanism of action of certain compounds, as well as the biochemical and physiological effects of those compounds.
Aplicaciones Científicas De Investigación
5-Cl-3-MeOMePBA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other bioactive molecules. It has also been used to study the mechanism of action of certain compounds, as well as their biochemical and physiological effects. In addition, it has been used in the synthesis of a variety of polymers and other materials.
Mecanismo De Acción
The exact mechanism of action of 5-Cl-3-MeOMePBA is not well understood. However, it is known to be an acid catalyst, and it is thought to act by protonating the reactants and facilitating the formation of new bonds. It is also thought to act as a nucleophile, attacking the electrons of the reactants and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-MeOMePBA are not well understood. However, it is known to be a relatively non-toxic compound, and it is not thought to have any significant adverse effects when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Cl-3-MeOMePBA is its low toxicity, which makes it safe to use in laboratory experiments. It is also relatively inexpensive and easy to obtain. On the other hand, it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for 5-Cl-3-MeOMePBA. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the investigation of its potential uses in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, further research could be done to explore its potential biochemical and physiological effects. Finally, further research could be done to explore its potential applications in the synthesis of polymers and other materials.
Métodos De Síntesis
5-Cl-3-MeOMePBA can be synthesized by a variety of methods. One method involves the reaction of 5-chloro-3-methylbenzoic acid with 2-methoxy-5-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction mixture is then cooled to room temperature and filtered to remove the catalyst. The product can then be purified by recrystallization or other methods.
Propiedades
IUPAC Name |
3-chloro-5-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVEDRBRHAMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689954 |
Source


|
| Record name | 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-23-1 |
Source


|
| Record name | 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


